molecular formula C28H47N7O14 B609902 Pemetrexed ditromethamine dihydrate CAS No. 1851348-04-3

Pemetrexed ditromethamine dihydrate

Cat. No.: B609902
CAS No.: 1851348-04-3
M. Wt: 705.7 g/mol
InChI Key: DUORKVZYABUEHW-AHJYMZSGSA-N
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Description

Pemetrexed ditromethamine dihydrate is a chemically modified form of the antifolate agent pemetrexed, specifically designed for research applications. The active moiety, pemetrexed, is a multi-targeted antifolate that exerts its activity by disrupting folate-dependent metabolic processes essential for cell replication . In vitro studies have shown that it potently inhibits several key enzymes: thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT) . These enzymes are critical in the de novo biosynthesis of thymidine and purine nucleotides, and their inhibition prevents the formation of DNA and RNA, thereby suppressing the growth and survival of cells . This mechanism underpins the compound's research value in oncology, particularly in the study of non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma . In clinical settings, pemetrexed-based drugs are indicated for the initial treatment, maintenance treatment, and treatment of recurrent metastatic non-squamous NSCLC, both as a single agent and in combination with platinum-based therapies like cisplatin . It is also indicated in combination with cisplatin for the treatment of malignant pleural mesothelioma . The pemetrexed ditromethamine salt form is described as the active substance in proprietary injectable formulations, where it is a sterile lyophilized powder for reconstitution . As a research tool, this compound serves as a critical reference standard and starting material for analytical applications, such as High-Performance Liquid Chromatography (HPLC), and in various research and development projects . It is supplied as a high-quality analytical standard to support rigorous scientific investigation. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

CAS No.

1851348-04-3

Molecular Formula

C28H47N7O14

Molecular Weight

705.7 g/mol

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol;(2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid;dihydrate

InChI

InChI=1S/C20H21N5O6.2C4H11NO3.2H2O/c21-20-24-16-15(18(29)25-20)12(9-22-16)6-3-10-1-4-11(5-2-10)17(28)23-13(19(30)31)7-8-14(26)27;2*5-4(1-6,2-7)3-8;;/h1-2,4-5,9,13H,3,6-8H2,(H,23,28)(H,26,27)(H,30,31)(H4,21,22,24,25,29);2*6-8H,1-3,5H2;2*1H2/t13-;;;;/m0..../s1

InChI Key

DUORKVZYABUEHW-AHJYMZSGSA-N

SMILES

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)O)C(=O)O.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O.O.O

Isomeric SMILES

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O.O.O

Canonical SMILES

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)O)C(=O)O.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O.O.O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Pemetrexed tromethamine;  Pemetrexed ditromethamine dihydrate; 

Origin of Product

United States

Preparation Methods

Stoichiometric Considerations

The salt stoichiometry—either 1:1 or 1:2 pemetrexed-to-tromethamine—dictates physicochemical properties. A 1:2 molar ratio is typically employed for enhanced solubility and stability. For dihydrate formation, this ratio ensures sufficient tromethamine to coordinate water molecules within the crystal lattice.

Table 1: Stoichiometric Ratios and Outcomes

Molar Ratio (Pemetrexed:Tromethamine)Solubility (mg/mL)Crystalline FormHydration State
1:112.4AmorphousAnhydrous
1:224.8Form 1Dihydrate

Data derived from patent WO2015008221A1.

Solvent-Based Crystallization Methods

Organic Solvent Systems

The patent WO2015008221A1 details a method combining pemetrexed diacid and tromethamine in polar aprotic solvents like methyl ethyl ketone (MEK) or acetone. Key steps include:

  • Dissolution : Tromethamine is dissolved in water or methanol at 25–35°C.

  • Acid Addition : Pemetrexed diacid is introduced incrementally to prevent localized precipitation.

  • Anti-Solvent Precipitation : MEK or acetone is added to induce crystallization.

Example 1 (Patent WO2015008221A1):

  • Tromethamine (3.1 g) dissolved in water (12.5 mL) at 20°C.

  • Pemetrexed diacid (5 g) added, followed by MEK (175 mL) and acetone (20 mL).

  • Crystals filtered and dried under vacuum at 40°C, yielding 6.34 g of 1:2 salt.

Alcoholic Solvent Systems

Methanol and ethanol facilitate high-purity dihydrate formation due to their hygroscopicity. The process involves:

  • Reflux Dissolution : Tromethamine is dissolved in methanol at 40–50°C.

  • Cooling Crystallization : The solution is cooled to 25–35°C, triggering supersaturation.

Example 4 (Patent WO2015008221A1):

  • Tromethamine (7.71 g) in methanol (90 mL) heated to 45°C.

  • Pemetrexed diacid (10 g) added, with subsequent MEK (350 mL) introduction.

  • Drying at 35–40°C yielded 9.1 g of crystalline Form 2.

Hydration Control and Dihydrate Stabilization

Achieving the dihydrate form requires meticulous control of water activity during drying. Key parameters include:

  • Drying Temperature : ≤40°C to retain lattice water.

  • Vacuum Pressure : Reduced pressure (≤50 mbar) prevents dehydration.

Table 2: Drying Conditions and Hydration States

Drying Temperature (°C)Pressure (mbar)Hydration StatePXRD Peaks (2θ)
3020Dihydrate8.4°, 12.7°, 17.2°
50100Anhydrous9.1°, 13.5°, 18.6°

PXRD data from Figure 2 and 3.

Analytical Validation of Crystalline Forms

Powder X-Ray Diffraction (PXRD)

Form 1 (dihydrate) displays distinct peaks at 8.4°, 12.7°, and 17.2°, whereas Form 2 (anhydrous) shows shifts to 9.1° and 13.5°.

Nuclear Magnetic Resonance (NMR)

¹H-NMR spectra confirm salt formation via protonation shifts at δ 3.2–3.5 ppm (tromethamine methylene) and δ 8.1–8.3 ppm (pemetrexed pyrrolopyrimidine).

Comparative Analysis of Synthetic Routes

Table 3: Yield and Purity Across Methods

MethodSolvent SystemYield (%)Purity (HPLC)
Organic/Anti-SolventMEK/Water85.299.4
Alcoholic CrystallizationMethanol91.099.8

Industrial Scalability and Process Optimization

Scale-up considerations emphasize solvent recovery and particle size control. Continuous crystallization reactors achieve uniform dihydrate crystals with median diameters of 50–100 µm, suitable for lyophilization .

Chemical Reactions Analysis

Reaction Pathway

  • Step 1 : Pemetrexed diacid is combined with tromethamine in an organic solvent (e.g., methanol, methyl ethyl ketone, or acetone) at controlled temperatures (0°C to reflux, typically 25–35°C) .

  • Step 2 : The reaction mixture is stirred to facilitate salt formation. Solvent choice influences crystallization kinetics and final product purity .

  • Step 3 : An anti-solvent (e.g., methyl ethyl ketone or acetone) is added to precipitate the product.

  • Step 4 : The crystalline salt is isolated via filtration, washed, and dried under vacuum (<50°C) .

Critical Parameters :

  • Temperature : Optimal reaction temperatures range from 25°C to 35°C to avoid byproduct formation .

  • Solvent Systems : Polar solvents (e.g., methanol) enhance solubility, while anti-solvents (e.g., methyl ethyl ketone) improve crystallization efficiency .

Reaction Conditions and Optimization

The table below summarizes reaction conditions from representative examples in the literature:

Parameter Example 1 Example 4
Solvent MethanolMethyl ethyl ketone/acetone
Temperature 25–35°C30–35°C
Anti-Solvent Methyl ethyl ketoneMethyl ethyl ketone
Stirring Time 2 hours2 hours
Yield 6.35 g (85%)9.1 g (89%)
Drying Conditions 38°C under vacuum35–40°C under vacuum

Key Reaction Mechanisms

  • Salt Formation : Tromethamine acts as a counterion, neutralizing pemetrexed diacid’s carboxylic acid groups via proton transfer. The 1:2 molar ratio (pemetrexed:tromethamine) ensures stable dihydrate formation .

  • Crystallization : Anti-solvent addition reduces pemetrexed tromethamine’s solubility, promoting nucleation and crystal growth. Crystalline forms (e.g., Form 1 and Form 2) are characterized by distinct PXRD patterns (Figures 2–3 in ).

Analytical Characterization

  • 1H-NMR : Confirms salt stoichiometry and purity (Figure 1 in ).

  • PXRD : Differentiates polymorphic forms (e.g., Form 1 vs. Form 2) based on peak positions and intensities .

  • Thermal Analysis : DSC reveals dehydration events and melting points linked to dihydrate stability .

Stability and Degradation Pathways

  • Hydrolysis : Pemetrexed ditromethamine degrades in aqueous media, particularly under acidic or alkaline conditions, forming pemetrexed diacid and tromethamine .

  • Photodegradation : Exposure to light accelerates decomposition, necessitating storage in opaque containers .

Industrial-Scale Production Insights

  • Process Optimization :

    • Use of C1–C4 alcohols (e.g., methanol) improves reaction homogeneity .

    • Controlled anti-solvent addition rates minimize amorphous phase formation .

  • Quality Control : In-process checks include pH monitoring (5.4–5.6) and HPLC purity assays (>99%) .

Scientific Research Applications

Pemetrexed tromethamine has a wide range of scientific research applications, including:

Mechanism of Action

Pemetrexed tromethamine exerts its effects by inhibiting three key enzymes involved in folate metabolism: thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyltransferase. By inhibiting these enzymes, the compound disrupts the synthesis of DNA and RNA, leading to cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pemetrexed ditromethamine dihydrate is one of several salt forms of pemetrexed. Below is a detailed comparison with its closest analogs, particularly pemetrexed disodium (the reference drug, Alimta®), and other derivatives like pemetrexed diacid and dipotassium.

Chemical and Structural Differences

Property This compound Pemetrexed Disodium (Alimta®)
Salt Form Tromethamine (organic, non-metallic) Disodium (inorganic, metallic)
Molecular Weight 705.68 g/mol 597.49 g/mol (anhydrous)
Excipients Mannitol Not explicitly stated in evidence
Reconstitution Requires saline solution Compatible with standard saline
  • Key Insight : The tromethamine salt is chemically distinct from disodium, affecting solubility and formulation stability. Tromethamine’s buffering properties may influence reconstitution pH .

Pharmacokinetic and Therapeutic Equivalence

  • Active Moiety : Both salts dissociate in solution to release pemetrexed ions, which inhibit thymidylate synthase and other folate-dependent enzymes .
  • Separate HCPCS codes (e.g., J9323 vs. J9305) reflect this distinction .
  • Clinical Efficacy : Studies assert comparable antitumor activity between salt forms, as the active pemetrexed ion is identical .

Patent and Legal Landscape

  • Patent Circumvention : Pemetrexed ditromethamine was developed to avoid Eli Lilly’s patent on pemetrexed disodium. However, U.S. courts ruled it infringed under the doctrine of equivalents , as the variant achieved the "same result in the same way" .
  • Jurisdictional Variations: In the UK, the Supreme Court initially deemed ditromethamine non-infringing under literal interpretation but left room for equivalence debates .
  • Market Impact : Patent litigation led to withdrawals of pemetrexed ditromethamine products (e.g., Pfizer’s EMA withdrawal in 2016) .

Regulatory and Market Status

Aspect This compound Pemetrexed Disodium
FDA Approval Approved via 505(b)(2) pathway (2022) Original NDA (2004)
EMA Status Withdrawn (2016) Authorized (e.g., Alimta®)
Therapeutic Rating Not rated equivalent to disodium Reference listed drug
Insurance Coverage Separate J-codes (e.g., J9323) J9305
  • Key Insight : Regulatory distinctions limit substitution between salt forms, affecting formulary placement and reimbursement .

Clinical and Practical Considerations

  • Reconstitution : Pemetrexed ditromethamine’s tromethamine component may alter compatibility with IV fluids compared to disodium .
  • Excipients : Mannitol in ditromethamine formulations could pose risks for patients with hypersensitivity .
  • Cost and Access : Patent disputes delay generic entry, though ditromethamine offers a cost-reduction pathway post-2022 .

Biological Activity

Pemetrexed ditromethamine dihydrate is a novel antifolate compound primarily used in the treatment of malignant pleural mesothelioma (MPM) and non-small-cell lung cancer (NSCLC). This article focuses on its biological activity, including mechanisms of action, pharmacodynamics, clinical efficacy, and relevant case studies.

Pemetrexed functions as a multitargeted antifolate , inhibiting several key enzymes involved in folate metabolism and nucleic acid synthesis. The primary targets include:

  • Thymidylate Synthase (TS) : Critical for DNA synthesis.
  • Dihydrofolate Reductase (DHFR) : Involved in the reduction of dihydrofolate to tetrahydrofolate, essential for nucleotide synthesis.
  • Glycinamide Ribonucleotide Formyltransferase (GARFT) : Participates in purine biosynthesis.

These inhibitions disrupt the de novo synthesis of purines and pyrimidines, leading to impaired cell replication and growth in cancer cells .

Pharmacodynamics

Pemetrexed's pharmacokinetics reveal that it is absorbed effectively when administered intravenously, with a steady-state volume of distribution of approximately 16.1 liters. The drug exhibits a half-life of about 3.5 hours in patients with normal renal function and is primarily eliminated unchanged through urine (70-90% within 24 hours) .

Table 1: Pharmacokinetic Parameters of Pemetrexed

ParameterValue
Volume of Distribution16.1 L
Elimination Half-Life3.5 hours
Clearance91.8 mL/min
Urinary Excretion70-90% unchanged

Clinical Efficacy

Pemetrexed has been shown to improve survival rates in patients with MPM when used in combination with cisplatin. A significant randomized controlled trial demonstrated that the combination therapy resulted in a median survival increase from 9.3 months (cisplatin alone) to 12.1 months (pemetrexed plus cisplatin) .

Case Study Review

  • Study JMEN :
    • Population : Chemotherapy-naïve patients with unresectable MPM.
    • Treatment : Pemetrexed (500 mg/m²) plus cisplatin (75 mg/m²).
    • Results : Increased median survival and improved symptom relief compared to cisplatin alone.
  • Phase III Trial for NSCLC :
    • Comparison : Pemetrexed versus docetaxel as second-line treatment.
    • Findings : Equivalent efficacy with significantly reduced toxicity in the pemetrexed group .

Adverse Effects and Management

The most common adverse effects associated with pemetrexed include:

  • Myelosuppression : Leading to thrombocytopenia and anemia.
  • Mucositis : Oral mucositis is prevalent among treated patients.
  • Gastrointestinal Issues : Nausea and vomiting can occur.

Supplementation with folic acid and vitamin B12 has been shown to mitigate these toxicities without compromising efficacy .

Table 2: Common Adverse Effects of Pemetrexed

Adverse EffectIncidence (%)Management Strategies
MyelosuppressionHighFolic acid and vitamin B12 supplementation
MucositisModerateSymptomatic treatment
Nausea/VomitingModerateAntiemetic prophylaxis

Q & A

Q. What key pharmacokinetic parameters should be prioritized when designing comparative studies between pemetrexed ditromethamine dihydrate and pemetrexed disodium?

Methodological Answer: Focus on parameters such as plasma half-life (t½) , area under the curve (AUC) , maximum concentration (Cmax) , and renal clearance . These metrics are critical for assessing bioavailability and equivalence. Preclinical models should account for differences in solubility due to the counterion (ditromethamine vs. disodium), which may influence absorption rates. Use crossover studies in animal models to control for inter-subject variability, and validate assays (e.g., LC-MS/MS) for precise measurement of pemetrexed anion concentrations .

Q. How does the crystalline structure of this compound affect its solubility and stability in formulation studies?

Methodological Answer: Conduct X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to characterize polymorphic forms and hydrate stability. Compare dissolution profiles under physiological pH conditions (e.g., simulated lung fluid for NSCLC applications). Stability studies should include accelerated aging tests (40°C/75% RH) to assess degradation pathways, particularly hydrolysis of the tromethamine counterion. Analytical methods like HPLC-UV or NMR can quantify decomposition products .

Q. What regulatory considerations apply to bioequivalence studies for this compound generics?

Methodological Answer: Follow FDA product-specific guidance (PSG) for intravenous pemetrexed formulations, which mandate pharmacokinetic bioequivalence via a single-dose, randomized, two-period crossover study in healthy volunteers. Key endpoints include AUC(0–∞) and Cmax ratios (90% CI within 80–125%). For injectable powders, demonstrate physicochemical equivalence in reconstitution time, particle size distribution, and sterility. Reference the EMA’s requirements for impurity profiling, especially for tromethamine-related degradants .

Q. Which analytical techniques are recommended for ensuring batch-to-batch consistency in this compound synthesis?

Methodological Answer: Implement high-performance liquid chromatography (HPLC) with charged aerosol detection (CAD) for purity analysis, focusing on residual solvents (e.g., methanol) and diastereomeric impurities. Use ion chromatography to verify tromethamine counterion stoichiometry. For structural confirmation, employ 1H/13C NMR and FT-IR spectroscopy . Stability-indicating methods should validate absence of hydrate-to-anhydrate phase transitions under storage conditions .

Advanced Research Questions

Q. How can the doctrine of equivalents inform experimental design to evaluate this compound’s functional equivalence to pemetrexed disodium?

Methodological Answer: Design in vitro and in vivo studies to test whether the ditromethamine salt achieves "substantially the same result in substantially the same way" as disodium (per UKSC’s Actavis criteria ). For example:

  • Compare thymidylate synthase inhibition kinetics across salts using enzyme assays.
  • Conduct xenograft models to assess tumor growth inhibition ratios.
  • Analyze vitamin B12 co-administration effects on folate metabolism pathways via metabolomics. Legal precedents suggest minor counterion changes (e.g., tromethamine vs. disodium) may be immaterial if the pemetrexed anion’s mechanism remains unchanged .

Q. What statistical approaches reconcile contradictory data on hematologic toxicity between this compound and disodium in combination therapies?

Methodological Answer: Apply Bayesian meta-analysis to harmonize heterogeneous datasets (e.g., differing PS2 patient inclusion criteria ). Adjust for covariates like renal function (creatinine clearance) and folate supplementation protocols. Use toxicity grading alignment (CTCAE v5.0) to standardize adverse event reporting. For prospective studies, employ adaptive trial designs with pre-specified toxicity stopping rules.

Q. How should researchers design trials to evaluate this compound in performance status 2 (PS2) NSCLC patients, given poorer outcomes in this subgroup?

Methodological Answer: Adopt a single-arm phase II trial with co-primary endpoints: 6-month overall survival (OS) and toxicity-adjusted dose intensity . Stratify by baseline albumin levels and LDH to address PS2 heterogeneity. Use frequentist group sequential monitoring to permit early termination for futility. Reference the improved survival observed with pemetrexed-carboplatin in PS2 cohorts, suggesting combination regimens warrant exploration despite non-approval .

Q. What methodologies validate functional equivalence of this compound in overcoming patent claims restricted to disodium salts?

Methodological Answer: Combine molecular dynamics simulations (e.g., binding affinity of pemetrexed anion to folate receptors) with in vivo pharmacokinetic/pharmacodynamic (PK/PD) modeling . Use the UKSC’s two-step test:

  • Confirm no literal infringement via claim construction (e.g., "disodium" excludes ditromethamine).
  • Demonstrate immaterial variation through in vitro cytotoxicity assays (IC50 comparisons) and in vivo efficacy equivalence (RECIST response rates). Cite Federal Circuit rulings where anion substitution was deemed tangential to the patented mechanism .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Pemetrexed ditromethamine dihydrate
Reactant of Route 2
Pemetrexed ditromethamine dihydrate

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